

Mechanism of Action & Intracellular Activation

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Compound Focus: Adefovir Dipivoxil

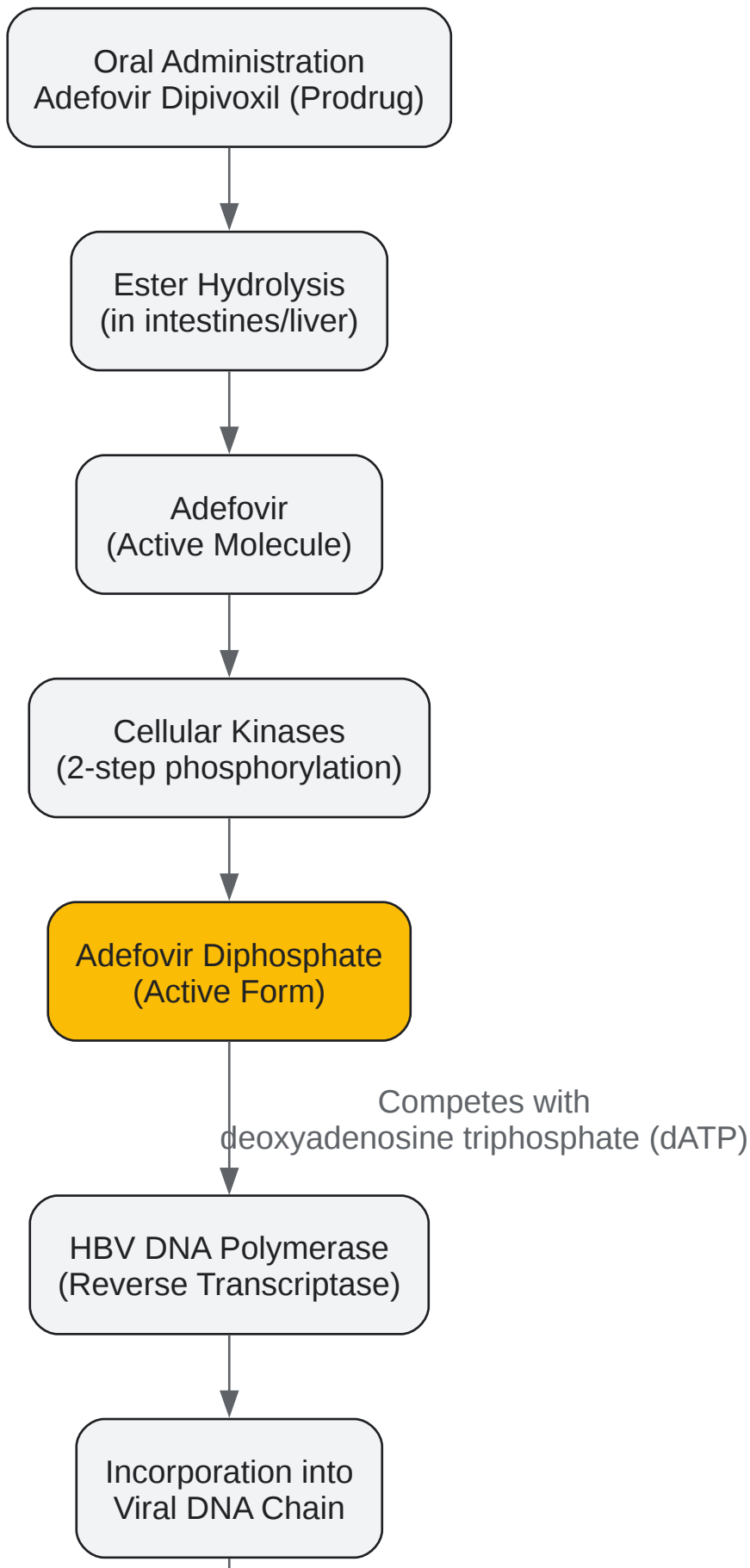
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Adefovir dipivoxil is an orally administered prodrug [1]. Its active form, **adefovir diphosphate**, acts as a chain terminator to inhibit viral replication [2] [1].

The diagram below illustrates the metabolic activation and mechanism of action of **adefovir dipivoxil** against the HBV polymerase.





Chain Termination (Inhibition of Viral Replication)

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Activation pathway of **adefovir dipivoxil** and inhibition of HBV replication.

Key Experimental Models & Protocols

Research on **adefovir dipivoxil** utilized specific *in vivo* models and molecular techniques to evaluate its efficacy and monitor resistance.

In Vivo Efficacy Model: HBV Transgenic Mice

The HBV transgenic mouse model expresses the entire HBV genome and replicates the virus in the liver, releasing viral particles into the bloodstream [3]. This allows for direct quantification of antiviral efficacy.

A typical study involved:

- **Animals:** HBV transgenic mice (e.g., derived from founder 1.3.32) [3].
- **Dosing:** **Adefovir dipivoxil** is administered orally via drinking water at various doses (e.g., 0.1 to 30 mg/kg/day) for a specific period (e.g., 2-4 weeks) [3].
- **Sample Collection:** Serum and liver tissue are collected at baseline and at the end of treatment [3].
- **Viral Load Quantification:** HBV DNA levels in serum and liver are measured using a semi-quantitative PCR assay with an internal control to determine the log₁₀ reduction in viral titers [3].

Monitoring Antiviral Resistance

Long-term adefovir therapy can select for HBV variants with reduced susceptibility. The key resistance-associated substitutions are in the HBV reverse transcriptase domain [4].

The standard protocol for genotypic resistance analysis involves:

- **DNA Extraction:** Viral DNA is extracted from patient serum samples (200-500 µL) using a commercial kit [4].
- **PCR Amplification:** A ~630 bp fragment encompassing domains A through E of the HBV reverse transcriptase is amplified [4].
- **Sequence Analysis:**
 - **Direct Population Sequencing:** To identify dominant viral variants in the quasispecies [4].
 - **Clonal Analysis:** PCR products are cloned, and numerous clones (e.g., 25-41 per time point) are sequenced to characterize the dynamics of emerging resistant populations within the viral quasispecies [4].

Quantitative Efficacy and Resistance Data

The tables below consolidate key quantitative findings from clinical studies.

Patient Population	Treatment Duration	HBV DNA Undetectability	HBeAg Seroconversion	Histological Improvement
HBeAg-Positive [2]	48 weeks	13-21%	12-22%	53-68%
HBeAg-Negative [5]	48 weeks - 3 years	Effective, maintained over 3 years	Not Applicable	Not Specified

Time Point	Cumulative Incidence of Resistance	Key Amino Acid Substitutions
1 Year [6] [7]	0%	rtN236T, rtA181V/T
5 Years (HBeAg-Negative) [6] [4]	29%	rtN236T, rtA181V/T

Adefovir dipivoxil played a historically important role in managing chronic hepatitis B, particularly in cases of lamivudine resistance. However, its current use is limited due to the development of more potent and safer antiviral drugs.

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